4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common component in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to interact with various biological targets .
Scientific Research Applications
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, closely related to the chemical structure of interest, have shown potent inhibitory action against human carbonic anhydrase isoforms, particularly hCA IX, which is associated with diseases such as glaucoma, epilepsy, obesity, and cancer. These compounds exhibit inhibitory constants in the sub-nanomolar to nanomolar range, indicating their potential as therapeutic agents in cancer treatment due to their selectivity and potency (Nabih Lolak et al., 2019) (Nabih Lolak et al., 2019).
Antimicrobial Activity
- Novel Sulfonamides with Antimicrobial Properties : Compounds similar to the structure of interest have demonstrated significant antimicrobial activity against various microbial strains, indicating their potential as novel antimicrobial agents. The synthesis and characterization of these compounds underscore their potential in addressing antimicrobial resistance (N. Desai et al., 2016).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Piperidine derivatives related to the compound of interest have been evaluated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these studies aim to predict the inhibition efficiencies, providing insights into the design of effective corrosion inhibitors for industrial applications (S. Kaya et al., 2016).
Anticancer and Anticonvulsant Activities
- Potential Anticancer Agents : Research has also focused on the synthesis of novel sulfonamides with structural motifs that show promise as anticancer agents. These studies reveal the compounds' ability to inhibit key enzymes involved in cancer progression, offering a foundation for the development of new cancer therapies (C. B. Mishra et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-16(2)15-28-19-5-7-20(8-6-19)29(26,27)22-14-18-10-12-25(13-11-18)21-9-4-17(3)23-24-21/h4-9,16,18,22H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYIYFDFPVPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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